molecular formula C11H21ClN2O3 B6277513 tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride CAS No. 2763776-19-6

tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride

Cat. No.: B6277513
CAS No.: 2763776-19-6
M. Wt: 264.75 g/mol
InChI Key: CAHIGLHUTPFZQS-UHFFFAOYSA-N
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Description

tert-Butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a biazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl acetate with a suitable amine to form the tert-butyl ester. This is followed by the introduction of the biazetidine ring through a cyclization reaction. The hydroxy group is then introduced via a selective hydroxylation reaction. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of tert-butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts and advanced purification techniques can further improve the overall process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

tert-Butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, while the biazetidine ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 3’-hydroxy-[3,3’-biazetidine]-1-carboxylate hydrochloride lies in its biazetidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for .

Properties

CAS No.

2763776-19-6

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

IUPAC Name

tert-butyl 3-(3-hydroxyazetidin-3-yl)azetidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-4-8(5-13)11(15)6-12-7-11;/h8,12,15H,4-7H2,1-3H3;1H

InChI Key

CAHIGLHUTPFZQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2(CNC2)O.Cl

Purity

95

Origin of Product

United States

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